molecular formula C4F4Na2O5 B6341509 Disodium tetrafluorodiglycolate CAS No. 1425502-76-6

Disodium tetrafluorodiglycolate

Cat. No.: B6341509
CAS No.: 1425502-76-6
M. Wt: 250.01 g/mol
InChI Key: JCAHWOWMPZPPPE-UHFFFAOYSA-L
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Description

Disodium tetrafluorodiglycolate, also known as disodium 2,2’-oxybis(difluoroacetate), is a chemical compound with the molecular formula C4H2F4Na2O5. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrafluorodiglycolate typically involves the reaction of difluoroacetic acid with sodium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Disodium tetrafluorodiglycolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted glycolates.

Scientific Research Applications

Disodium tetrafluorodiglycolate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of disodium tetrafluorodiglycolate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include:

    Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Metabolic Pathways: It can interfere with metabolic pathways by altering the availability of key intermediates.

Comparison with Similar Compounds

Disodium tetrafluorodiglycolate is unique compared to other similar compounds due to its specific fluorine content and chemical structure. Similar compounds include:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with different metal-binding properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with applications in medical imaging and industrial processes.

    Nitrilotriacetic acid (NTA): Used in similar applications but with different biodegradability and environmental impact.

Properties

IUPAC Name

disodium;2-[carboxylato(difluoro)methoxy]-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F4O5.2Na/c5-3(6,1(9)10)13-4(7,8)2(11)12;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAHWOWMPZPPPE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(=O)[O-])(F)F)(F)F)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F4Na2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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